2-(1H-Imidazol-1-YL)pyrimidine-5-carbaldehyde
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Overview
Description
2-(1H-Imidazol-1-yl)pyrimidine-5-carbaldehyde is a heterocyclic compound that features both imidazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-1-yl)pyrimidine-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of imidazole derivatives with pyrimidine aldehydes under controlled conditions. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Imidazol-1-yl)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The imidazole and pyrimidine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(1H-Imidazol-1-yl)pyrimidine-5-carboxylic acid.
Reduction: Formation of 2-(1H-Imidazol-1-yl)pyrimidine-5-methanol.
Substitution: Formation of various substituted imidazole or pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1H-Imidazol-1-yl)pyrimidine-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1H-Imidazol-1-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the compound can interact with nucleic acids and proteins, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Imidazol-2-yl)pyridine
- 2-(1H-Imidazol-4-yl)pyrimidine
- 2-(1H-Imidazol-1-yl)benzaldehyde
Uniqueness
2-(1H-Imidazol-1-yl)pyrimidine-5-carbaldehyde is unique due to the presence of both imidazole and pyrimidine rings, which confer distinct chemical and biological properties. Its aldehyde group allows for further functionalization, making it a versatile intermediate in synthetic chemistry. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable in various research and industrial applications .
Biological Activity
2-(1H-Imidazol-1-YL)pyrimidine-5-carbaldehyde is a nitrogenous heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features an imidazole ring fused with a pyrimidine structure, which is known for its ability to interact with various biological targets. The presence of both nitrogen heterocycles enhances its potential as a pharmacologically active agent.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The compound has been tested against a range of pathogens, demonstrating effectiveness particularly against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 8 µg/mL | |
Escherichia coli | 16 µg/mL | |
Candida albicans | 4 µg/mL |
The compound's efficacy against Staphylococcus aureus and Escherichia coli suggests it could be a candidate for developing new antimicrobial agents.
Anticancer Properties
In addition to antimicrobial activity, this compound has shown promising anticancer effects. It has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Table 2: Anticancer Activity of this compound
Cancer Cell Line | IC50 (µM) | Reference |
---|---|---|
HeLa (Cervical cancer) | 12.5 | |
MCF-7 (Breast cancer) | 15.0 | |
A549 (Lung cancer) | 10.0 |
These results indicate that the compound could serve as a lead structure for the development of novel anticancer therapies.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. Modifications to the imidazole and pyrimidine rings may enhance potency and selectivity against specific targets.
Case Studies
Several studies have highlighted the importance of structural modifications in improving the activity of imidazole-pyrimidine derivatives:
- Modification Impact : A study demonstrated that altering substituents on the imidazole ring significantly enhanced anticancer activity, suggesting that specific functional groups could optimize therapeutic effects .
- Combination Therapy : Research has indicated that combining this compound with existing chemotherapeutic agents may lead to synergistic effects, improving overall efficacy against resistant cancer cell lines .
Properties
Molecular Formula |
C8H6N4O |
---|---|
Molecular Weight |
174.16 g/mol |
IUPAC Name |
2-imidazol-1-ylpyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C8H6N4O/c13-5-7-3-10-8(11-4-7)12-2-1-9-6-12/h1-6H |
InChI Key |
NOARAIBWNKKPGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)C2=NC=C(C=N2)C=O |
Origin of Product |
United States |
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